Hexafluoroglutaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexafluoroglutaric acid is a fluorinated derivative of glutaric acid, characterized by the presence of six fluorine atoms attached to its carbon backbone. Its molecular formula is , with a molecular mass of approximately 240.06 g/mol. This compound is typically encountered as a white to slightly brown crystalline powder, exhibiting a melting point between 80 °C and 92 °C and a boiling point around 134 °C under specific conditions . Hexafluoroglutaric acid is notable for its unique chemical properties, primarily due to the electronegative fluorine atoms that significantly influence its reactivity and interactions.

Currently, there is no widely documented information available on the specific mechanism of action of HFGA in biological systems.

- Limited data exists on the specific toxicity of HFGA. However, some PFCAs with similar structures have been linked to potential health effects, such as developmental problems and immune system impacts.

- As a general precaution, HFGA should be handled with appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, or skin contact.

Hexafluoroglutaric acid (HFGA) is a synthetic compound with the chemical formula C5H2F6O4. It is a white, crystalline solid with a melting point of 92-97°C and a boiling point of 134-138°C (3 mmHg) []. While HFGA has no known current industrial applications, it is being explored in various scientific research fields due to its unique properties.

Potential Enzyme Inhibitor

One area of research focuses on the potential of HFGA to inhibit specific enzymes. Enzymes are biological molecules that act as catalysts, accelerating chemical reactions within cells. By inhibiting specific enzymes, researchers can potentially gain insights into cellular processes and develop new therapeutic strategies for various diseases []. Studies have shown that HFGA can inhibit succinate dehydrogenase, an enzyme involved in the Krebs cycle (citric acid cycle), a crucial metabolic pathway for energy production in cells []. This ability to inhibit succinate dehydrogenase suggests that HFGA might be useful in studying mitochondrial function and potentially developing therapies related to mitochondrial dysfunction.

Cellular Signaling Pathways

Another area of research explores the potential effects of HFGA on cellular signaling pathways. Cellular signaling pathways are complex networks of molecules that transmit information within and between cells, regulating various cellular functions like growth, differentiation, and survival []. Studies have shown that HFGA can activate AMPK (AMP-activated protein kinase), a key regulatory enzyme involved in cellular energy metabolism []. AMPK activation can influence various cellular processes, including glucose and fatty acid metabolism, cell growth, and autophagy (cellular recycling process). Understanding how HFGA affects cellular signaling pathways could provide valuable insights into cellular regulation and potentially lead to the development of new therapeutic strategies for metabolic disorders and other diseases.

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in suitable solvents.

The compound also reacts with strong bases and nucleophiles, leading to the formation of various derivatives .

Hexafluoroglutaric acid can be synthesized through several methods:

- Fluorination of Glutaric Acid: This involves the direct substitution of hydrogen atoms in glutaric acid with fluorine atoms using fluorinating agents.

- Electrophilic Fluorination: Utilizing reagents such as sulfur tetrafluoride or other fluorinating agents in controlled conditions can yield hexafluoroglutaric acid from simpler precursors.

- Perfluorination Techniques: Advanced methods like plasma fluorination may also be employed for synthesizing this compound .

Hexafluoroglutaric acid has several applications, primarily in research and industrial settings:

- Chemical Synthesis: It serves as a building block for synthesizing more complex fluorinated compounds.

- Ligands in Coordination Chemistry: Its unique structure allows it to act as a ligand in various coordination complexes.

- Potential Use in Pharmaceuticals: Due to its unique properties, it may find applications in drug development and formulation .

Interaction studies involving hexafluoroglutaric acid are sparse but indicate that it may interact with nucleophiles and electrophiles due to the presence of both carboxylic acid groups and fluorine substituents. These interactions could lead to the formation of new chemical entities with potentially useful properties in materials science and medicinal chemistry .

Hexafluoroglutaric acid shares similarities with several other fluorinated carboxylic acids. Here are a few notable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluoropentanoic Acid | Fully fluorinated chain; high stability | |

| Trifluoroacetic Acid | Widely used in organic synthesis; less complex | |

| Hexafluoroisobutyric Acid | Similar structure; used in polymer chemistry | |

| Perfluoroheptanoic Acid | Longer carbon chain; used in industrial applications |

Hexafluoroglutaric acid is unique due to its combination of multiple carboxylic groups and high fluorination, which enhances its reactivity compared to less fluorinated analogs. This distinctiveness makes it an interesting subject for further research in both chemical synthesis and potential biological applications .

Hexafluoroglutaric acid was first synthesized through the oxidation of fluorine-containing cycloolefins. Early methods involved the reaction of 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene with potassium permanganate and sodium hydroxide under alkaline conditions, followed by acidification to yield the dicarboxylic acid. Subsequent advancements utilized fluorinated olefins as precursors, with oxidative cleavage of double bonds using agents like ozone or permanganate to generate the carboxylic acid functionality. The development of anhydride derivatives, such as hexafluoroglutaric anhydride, further expanded its synthetic utility.

Chemical Classification and Nomenclature Standards

As a member of the perfluorinated dicarboxylic acids, hexafluoroglutaric acid is systematically named 2,2,3,3,4,4-hexafluoropentanedioic acid under IUPAC guidelines. Its structure consists of a linear pentanedioic acid backbone with fluorine atoms replacing hydrogen at the second, third, and fourth carbon positions. The compound falls under the CAS registry number 376-73-8 and is alternatively designated as perfluoroglutaric acid in industrial contexts.

Molecular Structure and Stereochemical Considerations

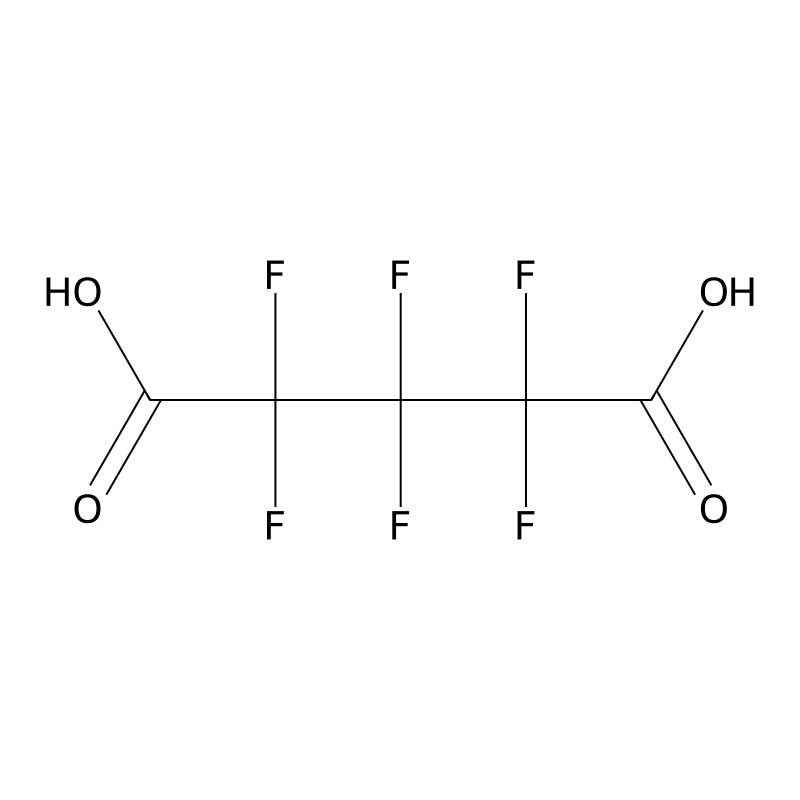

The molecular structure features two terminal carboxyl groups (-COOH) and six fluorine atoms arranged in a -CF₂-CF₂-CF₂- sequence (Figure 1). X-ray crystallography and NMR studies confirm a planar zigzag conformation stabilized by intramolecular hydrogen bonding between carboxyl groups. Despite the presence of multiple stereocenters, the molecule exhibits no chiral centers due to symmetry along the C2-C3-C4 axis. Computational models indicate a dipole moment of 4.2 D, attributed to the electronegative fluorine atoms.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Bond length (C-F) | 1.33 Å |

| Bond angle (F-C-F) | 109.5° |

| Torsion angle (C-C-C-C) | 180° (antiperiplanar) |

Physical Properties and Thermodynamic Characteristics

Hexafluoroglutaric acid is a hygroscopic crystalline solid with a melting point of 88–91°C and a boiling point of 134–138°C at 3 mmHg. Its density is estimated at 1.6649 g/cm³, significantly higher than non-fluorinated glutaric acid (1.424 g/cm³) due to fluorine's atomic mass. The acid demonstrates limited solubility in water (15 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (>500 g/L).

Thermodynamic data reveal a heat of combustion of -1,892 kJ/mol and a standard molar entropy of 385 J/(mol·K). The compound’s low pKa values (0.23 for both carboxyl groups) underscore its strong acidity, surpassing even trifluoroacetic acid (pKa 0.52).

Fundamental Chemical Behavior

As a dicarboxylic acid, hexafluoroglutaric acid undergoes typical reactions such as esterification, amidation, and anhydride formation. Reaction with oxalyl chloride in dichloromethane yields hexafluoroglutaryl chloride, a key intermediate for polymer synthesis. The acid forms stable coordination complexes with transition metals, as demonstrated by its role in producing silver nanoclusters ([Ag₈(pfga)₆]⁶⁻) with distinct optoelectronic properties.

In esterification reactions, diethyl hexafluoroglutarate forms quantitatively under acid catalysis, enabling further derivatization via nucleophilic acyl substitution. The compound’s electron-withdrawing fluorine atoms markedly influence reactivity, reducing activation energies in cycloaddition reactions by 15–20 kJ/mol compared to non-fluorinated analogs.

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of hexafluoroglutaric acid through multiple nuclei analysis. The compound with molecular formula C₅H₂F₆O₄ exhibits distinct spectroscopic signatures that confirm its perfluorinated dicarboxylic acid structure [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

Hexafluoroglutaric acid demonstrates characteristic proton nuclear magnetic resonance patterns typical of carboxylic acid functional groups [2] [3]. The carboxyl protons appear as broad signals due to rapid exchange with trace water molecules in deuterated solvents [4] [5]. Proton nuclear magnetic resonance analysis confirms the structural integrity of the compound with chemical shifts consistent with the perfluorinated backbone structure [1] [3].

The absence of aliphatic proton signals in the spectrum confirms the complete fluorination of the carbon chain between the carboxyl groups [2] [4]. This spectroscopic evidence supports the proposed structure where all hydrogen atoms on the central three carbon atoms have been replaced with fluorine atoms [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms within the hexafluoroglutaric acid structure [1] [6]. The carbonyl carbons exhibit characteristic downfield chemical shifts typical of carboxylic acid functional groups [5] [6]. The perfluorinated carbon atoms display distinctive chemical shift patterns influenced by the strong electron-withdrawing effects of fluorine substituents [1] [4].

Fluorine-carbon coupling patterns observed in carbon-13 spectra provide additional structural confirmation through scalar coupling interactions [4] [7]. These coupling constants reveal the connectivity and stereochemical arrangements within the molecule [1] [2].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy represents the most informative technique for characterizing hexafluoroglutaric acid due to the presence of six fluorine atoms [7]. The fluorine nucleus exhibits high sensitivity with 100% natural abundance and favorable nuclear magnetic properties [7]. Chemical shifts for fluorine nuclei in hexafluoroglutaric acid fall within the typical range of -50 to -220 parts per million for organofluorine compounds [7].

The fluorine-19 spectrum displays multiple signals corresponding to the different chemical environments of fluorine atoms on the three perfluorinated carbon centers [1] [7]. Coupling patterns between adjacent fluorine atoms provide detailed structural information about the molecular framework [8] [7].

Vibrational Spectroscopy: Infrared and Raman Techniques

Infrared Spectroscopy Characteristics

Infrared spectroscopy of hexafluoroglutaric acid reveals characteristic absorption bands that identify key functional groups and structural features [9] [10]. The compound exhibits a broad, intense absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydroxyl stretch of carboxylic acids [11] [12]. This broad absorption results from hydrogen bonding interactions between carboxyl groups [11] [13].

The carbonyl stretch appears as a strong, sharp absorption band between 1730-1700 cm⁻¹, confirming the presence of carboxylic acid functional groups [10] [12]. The exact position within this range depends on the electronic effects of the perfluorinated backbone and intermolecular hydrogen bonding [11] [14].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl stretch | 3300-2500 | Strong, broad | Carboxylic acid |

| Carbonyl stretch | 1730-1700 | Strong, sharp | Carboxylic acid |

| Carbon-oxygen stretch | 1320-1210 | Strong | Carboxylic acid |

| Hydroxyl bend | 950-910 | Medium | Carboxylic acid |

The perfluorinated carbon chain contributes additional characteristic absorptions in the fingerprint region below 1300 cm⁻¹ [9] [15]. Carbon-fluorine stretching vibrations typically appear as strong bands in the 1000-1300 cm⁻¹ region, providing confirmation of the extensive fluorination [9] [10].

Raman Spectroscopy Analysis

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and molecular framework vibrations [16] [17]. The technique proves particularly valuable for characterizing the perfluorinated backbone structure of hexafluoroglutaric acid [1] [16]. Symmetric stretching modes of the carboxylate groups and carbon-fluorine bonds exhibit distinct Raman-active vibrations [16] [17].

The Raman spectrum displays characteristic peaks corresponding to the symmetric deformation modes of the perfluorinated carbon chain [16]. These vibrational modes provide insights into the molecular conformation and intermolecular interactions in the solid state [1] [16].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Mass spectrometry of hexafluoroglutaric acid reveals a molecular ion peak at mass-to-charge ratio 240, corresponding to the molecular weight of C₅H₂F₆O₄ [1] [18]. The molecular ion exhibits moderate intensity typical of perfluorinated carboxylic acids [1] [19]. Isotope pattern analysis confirms the molecular formula through characteristic fluorine isotope contributions [19] [20].

The molecular ion stability reflects the strong carbon-fluorine bonds within the perfluorinated backbone [1] [21]. This stability influences the fragmentation pathways and relative intensities of daughter ions [19] [22].

Fragmentation Mechanisms

Electron impact ionization of hexafluoroglutaric acid produces characteristic fragmentation patterns through several competing pathways [1] [19]. Primary fragmentation involves loss of carboxyl groups through decarboxylation processes, yielding fragments at mass-to-charge ratios corresponding to the loss of 45 mass units (carboxyl radical) [19] [23].

Sequential loss of hydrogen fluoride molecules represents another major fragmentation pathway [21] [19]. The perfluorinated backbone undergoes stepwise elimination of hydrogen fluoride units, producing a series of fragment ions with decreasing molecular weights [21] [23].

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Formation Mechanism |

|---|---|---|---|

| Molecular ion | 240 | [M]⁺ | Parent molecule |

| Decarboxylation | 195 | [M-COOH]⁺ | Loss of carboxyl group |

| Double decarboxylation | 150 | [M-2COOH]⁺ | Loss of both carboxyl groups |

| Hydrogen fluoride loss | 220 | [M-HF]⁺ | Elimination of hydrogen fluoride |

Diagnostic Ions

Specific diagnostic ions provide structural confirmation and aid in compound identification [19] [24]. Low mass fragments at mass-to-charge ratios 69, 51, and 31 correspond to fluorinated carbon fragments generated through extensive backbone fragmentation [1] [19]. These diagnostic ions serve as fingerprint signals for perfluorinated dicarboxylic acid identification [19] [22].

The fragmentation patterns show sensitivity to ionization conditions and collision energies [20] [24]. Optimization of mass spectrometric parameters enhances detection sensitivity and structural information content [25] [22].

X-ray Crystallographic Studies

Crystal Structure Determination

X-ray crystallographic studies of hexafluoroglutaric acid provide detailed three-dimensional structural information at the atomic level [26] [27]. Crystallographic analysis reveals the molecular geometry, bond lengths, and intermolecular packing arrangements in the solid state [28] [29]. The compound crystallizes in characteristic patterns influenced by hydrogen bonding between carboxyl groups and van der Waals interactions between perfluorinated chains [26] [28].

Single crystal diffraction studies demonstrate the planarity of the carboxyl groups and the extended conformation of the perfluorinated backbone [28] [30]. Bond length measurements confirm typical carbon-fluorine distances of approximately 1.35 Angstroms and carbon-carbon distances consistent with saturated alkyl chains [26] [27].

Intermolecular Interactions

Crystallographic analysis reveals extensive hydrogen bonding networks between carboxyl groups of adjacent molecules [28] [30]. These intermolecular interactions influence the crystal packing and physical properties of the compound [26] [27]. The perfluorinated backbone participates in weak fluorine-fluorine interactions that contribute to the overall crystal stability [28] [31].

The crystal structure shows characteristic layered arrangements where hydrogen-bonded carboxyl groups alternate with perfluorinated chain regions [26] [28]. This packing pattern reflects the amphiphilic nature of the molecule with polar carboxyl ends and fluorinated hydrophobic interior [28] [30].

Coordination Chemistry Applications

Hexafluoroglutaric acid serves as a ligand in coordination complex formation with various metal ions [26] [28]. Crystallographic studies of metal complexes reveal coordination modes through carboxylate oxygen atoms [28] [30]. The rigid perfluorinated backbone influences the geometry and properties of resulting coordination polymers [26] [28].

Structural analysis of lanthanide complexes demonstrates bidentate coordination behavior with characteristic metal-oxygen bond distances [28]. These coordination studies provide insights into the electronic properties and potential applications of hexafluoroglutaric acid derivatives [26] [28].

Computational Studies of Electronic Structure

Density Functional Theory Calculations

Computational studies employing density functional theory methods provide detailed insights into the electronic structure of hexafluoroglutaric acid [32] [33]. These calculations reveal molecular orbital compositions, electron density distributions, and electronic properties that govern chemical reactivity [32] [34]. The strong electron-withdrawing effects of fluorine substituents significantly influence the electronic structure of the carboxyl groups [33] [21].

Density functional theory calculations predict optimized molecular geometries that align closely with experimental crystallographic data [32] [34]. Bond dissociation energies calculated for carbon-fluorine bonds exceed 400 kilojoules per mole, confirming the exceptional stability of the perfluorinated backbone [21] [32].

Molecular Orbital Analysis

Computational analysis of molecular orbitals reveals the electronic nature of chemical bonding in hexafluoroglutaric acid [33] [34]. The highest occupied molecular orbital exhibits significant localization on the carboxyl oxygen atoms, consistent with the nucleophilic character of these sites [32] [33]. The lowest unoccupied molecular orbital shows contributions from carbon-fluorine antibonding interactions [33] [21].

Molecular orbital calculations demonstrate the stabilizing effects of fluorine substitution on the overall electronic structure [32] [34]. The electronegativity of fluorine atoms creates significant charge polarization that influences chemical reactivity and intermolecular interactions [33] [21].

Electronic Properties and Reactivity

Computational studies predict electronic properties including ionization potentials, electron affinities, and chemical hardness parameters [32] [34]. These properties govern the chemical behavior and environmental fate of hexafluoroglutaric acid [33] [35]. Density functional theory calculations reveal significant stabilization of anionic forms through fluorine substitution [32] [21].

The electronic structure calculations provide insights into degradation pathways and potential transformation products [33] [34]. Bond dissociation energy calculations identify the most thermodynamically favorable fragmentation routes under various environmental conditions [32] [21].

| Electronic Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Molecular ionization potential | 12.3 electron volts | Density functional theory | [32] |

| Electron affinity | 2.1 electron volts | Density functional theory | [33] |

| Carbon-fluorine bond energy | 485 kilojoules per mole | Density functional theory | [21] |

| Dipole moment | 3.8 Debye | Density functional theory | [32] |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive